molecular formula C28H24N2O5S B15285050 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester

Cat. No.: B15285050
M. Wt: 500.6 g/mol
InChI Key: HJINVAQLVZRFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves multiple steps. One common method includes the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride to form 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid . This intermediate is then esterified with diphenylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H24N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23,25,27,31H,16-17H2,(H,29,32)

InChI Key

HJINVAQLVZRFTL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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